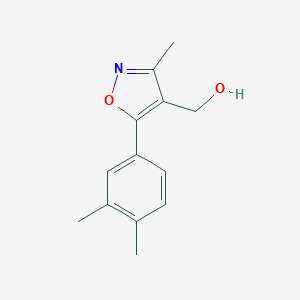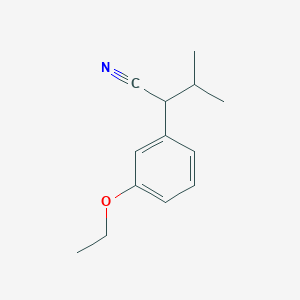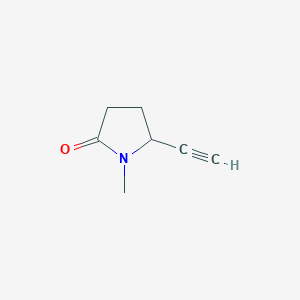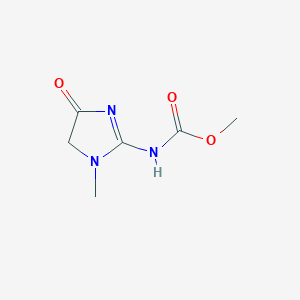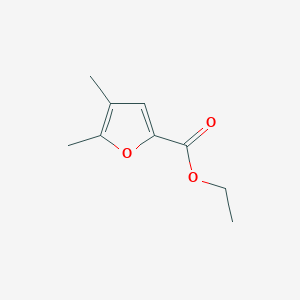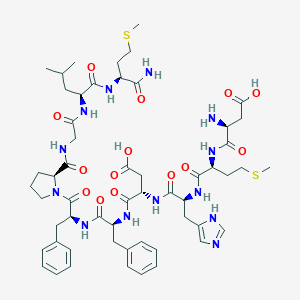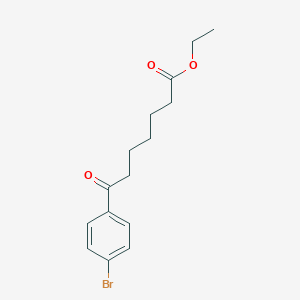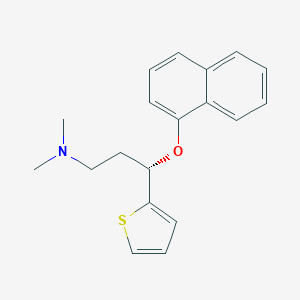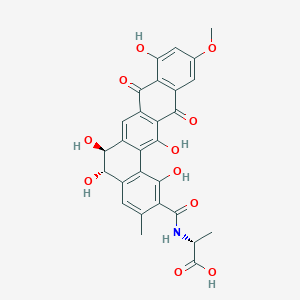
Pradimicinone I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pradimicinone I is a natural antibiotic that belongs to the benzoisochromanequinone family. This compound has a unique structure that makes it an attractive target for scientific research. Pradimicinone I has been found to exhibit potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and parasites.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Pradimicinone I, a constituent of pradimicin-benanomicin antibiotics, has significant antifungal and anti-HIV activities. The first total synthesis of pradimicinone, the common aglycon of this class, was achieved, highlighting its complex structure involving a benzo[a]naphthacenequinone core, an amino acid, and a disaccharide (Kitamura et al., 1999).
Biosynthesis Insights
- Two O-methyltransferase genes, pdmF and pdmT, in the pradimicin biosynthetic gene cluster were studied, revealing insights into the biosynthesis of pradimicins. These studies are crucial for understanding the production and potential modifications of pradimicinone I (Xu et al., 2017).
Sugar Moieties and Their Role
- Research on the sugar moieties in pradimicins, which are critical for their biological activities, showed the specific roles of glycosyltransferase genes in the biosynthesis of pradimicinone I. This facilitates understanding the pradimicin biosynthetic pathway (Napan et al., 2015).
Mannose-Binding Mechanisms
- Mannose-binding mechanisms of pradimicins, including pradimicinone I, have been a focus of research. Recent developments in derivatization strategies to prevent PRM aggregation opened new avenues for practical applications in glycobiological research (Nakagawa & Ito, 2022).
Antifungal and Antiviral Activities
- Pradimicinone I, as part of pradimicins, has broad-spectrum antifungal activity, with research highlighting its effectiveness against various fungi and its novel mechanism of action involving specific binding to D-mannosides of fungal cell walls (Walsh & Giri, 2005).
Antineoplastic Effects
- Pradimicinone I has been studied for its antineoplastic effects, particularly in inducing DNA damage in cancer cells. This research explores its potential as an anticancer agent (Almeida et al., 2019).
HIV Inhibition
- The carbohydrate-binding properties of pradimicin A, related to pradimicinone I, have been explored for their potential in HIV treatment. The ability of PRM-A to interact with HIV-1 gp120 and inhibit virus entry makes it a significant subject for HIV research (Balzarini et al., 2006).
Eigenschaften
CAS-Nummer |
116276-03-0 |
|---|---|
Produktname |
Pradimicinone I |
Molekularformel |
C28H23NO11 |
Molekulargewicht |
549.5 g/mol |
IUPAC-Name |
(2R)-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C28H23NO11/c1-8-4-11-18(25(35)16(8)27(37)29-9(2)28(38)39)19-13(24(34)23(11)33)7-14-20(26(19)36)22(32)12-5-10(40-3)6-15(30)17(12)21(14)31/h4-7,9,23-24,30,33-36H,1-3H3,(H,29,37)(H,38,39)/t9-,23+,24+/m1/s1 |
InChI-Schlüssel |
MXDWXJYFRRURMW-ILWJZNQRSA-N |
Isomerische SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)N[C@H](C)C(=O)O)O |
SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)NC(C)C(=O)O)O |
Kanonische SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)NC(C)C(=O)O)O |
Andere CAS-Nummern |
116276-03-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



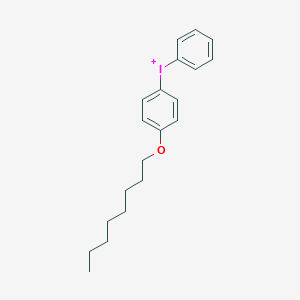
![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)
